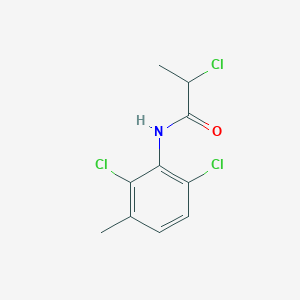

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c1-5-3-4-7(12)9(8(5)13)14-10(15)6(2)11/h3-4,6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURIKTZEBIXLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)C(C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide typically involves the reaction of 2,6-dichloro-3-methylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-dichloro-3-methylaniline+2-chloropropanoyl chloride→2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The reaction is typically conducted under controlled temperature and pressure conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted amides or thiol derivatives.

Hydrolysis: Formation of 2,6-dichloro-3-methylbenzoic acid and 2-chloropropanamide.

Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10Cl3N

- Molecular Weight : 250.55 g/mol

- Structure : The compound features a propanamide backbone with a chloro group at the second position and a 2,6-dichloro-3-methylphenyl group at the nitrogen site.

Medicinal Chemistry

2-Chloro-N-(2,6-dichloro-3-methylphenyl)propanamide has been investigated for its potential therapeutic properties:

- Antibacterial Activity : Studies indicate that this compound exhibits significant antibacterial effects against various pathogens, including Klebsiella pneumoniae. Research has demonstrated minimum inhibitory concentration (MIC) values as low as 10 µg/mL, suggesting its effectiveness in treating resistant bacterial strains.

- Anticancer Properties : In vitro studies have shown cytotoxic effects on several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5). The presence of specific substituents in its structure appears crucial for enhancing its anticancer activity.

Environmental Science

The compound's stability and degradation pathways have been studied in environmental contexts:

- Biodegradation : Research indicates that 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide can be degraded by certain bacterial strains through pathways such as the 1,2,4-benzenetriol pathway. This suggests potential applications in bioremediation strategies for contaminated environments.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds:

- Chemical Synthesis : It is utilized in the production of various chemicals, dyes, and pigments due to its unique reactivity imparted by the chloro groups attached to the aromatic ring .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide against clinical isolates of Klebsiella pneumoniae. The results indicated significant inhibition at concentrations as low as 10 µg/mL. This study highlights the compound's potential as a new antibacterial agent.

Case Study 2: Anticancer Activity Assessment

In vitro assessments of the compound's anticancer properties were conducted using various cancer cell lines. The findings demonstrated that the compound exhibited cytotoxic effects on leukemia and colon cancer cells. The structure-activity relationship indicates that specific functional groups enhance its biological activity.

Summary of Findings

The applications of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide span across medicinal chemistry, environmental science, and industrial chemistry. Its antibacterial and anticancer properties make it a valuable candidate for further research in drug development. Additionally, its biodegradation pathways suggest a role in environmental remediation efforts.

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Effective against Klebsiella pneumoniae at low concentrations |

| Anticancer agent | Cytotoxic effects on multiple cancer cell lines | |

| Environmental Science | Biodegradation research | Degraded by specific bacterial strains |

| Industrial Chemistry | Intermediate in chemical synthesis | Used in production of dyes and pigments |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)Propanamide)

- Molecular Formula: C₉H₉Cl₂NO

- Key Features :

- Comparison: The target compound replaces the 3,4-dichloro substitution with 2,6-dichloro-3-methylphenyl, which may enhance steric hindrance and alter binding affinity to plant acetolactate synthase (ALS).

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Key Features :

- Comparison :

Dimethenamid (2-Chloro-N-(2,4-Dimethyl-3-Thienyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

- Molecular Formula: C₁₂H₁₆ClNO₂S

- Key Features :

- Comparison :

Structural and Functional Analysis Table

| Compound Name | Backbone | Substituents on Aromatic Ring | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| 2-Chloro-N-(2,6-dichloro-3-methylphenyl)propanamide | Propanamide | 2,6-dichloro-3-methylphenyl | Cl, CH₃ | Potential herbicide |

| Propanil | Propanamide | 3,4-dichlorophenyl | Cl | Herbicide |

| Alachlor | Acetamide | 2,6-diethylphenyl | C₂H₅, OCH₃ | Herbicide |

| Dimethenamid | Acetamide | 2,4-dimethyl-3-thienyl | S, OCH₃ | Herbicide |

Research Findings and Implications

- Substituent Effects: The 2,6-dichloro arrangement in the target compound may hinder enzymatic degradation due to steric effects, increasing environmental persistence compared to 3,4-dichloro analogs like propanil .

- Mode of Action :

- Toxicity and Regulation :

- Chlorinated propanamides are often regulated due to bioaccumulation risks. The presence of three chlorine atoms in the target compound may necessitate stricter toxicity evaluations compared to analogs with fewer halogens .

Q & A

Q. What advanced analytical techniques resolve spectral ambiguities in complex mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.